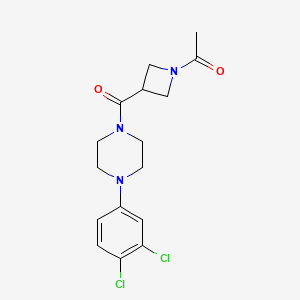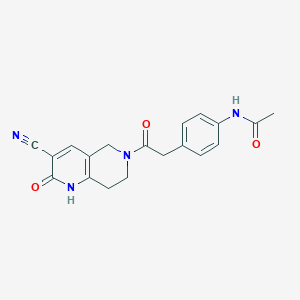![molecular formula C30H23N3O3S2 B2398776 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide CAS No. 864859-46-1](/img/structure/B2398776.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit potent activity against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were determined by their C, H, and N analysis .Applications De Recherche Scientifique
Structure-Activity Relationships
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide is part of a broader class of compounds studied for their structure-activity relationships, particularly as inhibitors of PI3Kα and mTOR. Such compounds are investigated for their metabolic stability and efficacy, with modifications made to enhance their stability and reduce metabolic deacetylation (Stec et al., 2011).
Synthesis Methods
Research into the synthesis of related benzo[d]thiazol-2-yl compounds includes the development of regioselective oxidative C–H functionalization methods. This has led to the efficient creation of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, demonstrating a broad substrate scope and streamlined product purification (Mariappan et al., 2016).
Antimicrobial Activity
Compounds similar to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide have been explored for their antimicrobial potential. For instance, various sulphonamide derivatives with the benzo[d]thiazol moiety have shown promising antimicrobial activities, supported by computational calculations (Fahim & Ismael, 2019).
Molecular Docking and In Vitro Screening
The molecular docking and in vitro screening of similar compounds have been conducted to understand their binding energies and potential biological activities. These studies help in determining the potential therapeutic applications of such compounds (Flefel et al., 2018).
Synthesis of Pyridine and Pyrimidine Derivatives
Research has been done on the synthesis of pyridine and pyrimidine rings incorporating the benzothiazole moiety. Such studies are crucial for developing novel compounds with potential pharmacological applications (Mohamed, Abdulaziz, & Fadda, 2013).
Anticancer Activity
There's significant interest in studying compounds with the benzo[d]thiazol moiety for their anticancer properties. Investigations into their structural characteristics and potential efficacy against cancer cell lines form a critical area of research (Rao, Rao, & Prasad, 2018).
Antimalarial Sulfonamides as COVID-19 Drugs
The antimalarial properties of certain sulfonamides, containing benzo[d]thiazol, have also been explored in the context of potential COVID-19 treatments. This involves both in vitro antimalarial activity assessments and molecular docking studies (Fahim & Ismael, 2021).
Propriétés
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O3S2/c1-18(34)33-16-15-22-25(17-33)38-30(26(22)29-31-23-9-5-6-10-24(23)37-29)32-28(36)21-13-11-20(12-14-21)27(35)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,32,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPDKBUKUZSSOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)C(=O)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2398696.png)

![2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2398699.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2398702.png)
![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2398703.png)

![1-(2-Ethoxyphenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2398706.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-2-propyl-4(3H)-quinazolinone](/img/structure/B2398707.png)


![3,4-diethoxy-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2398711.png)

![N-(4-chlorophenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2398714.png)